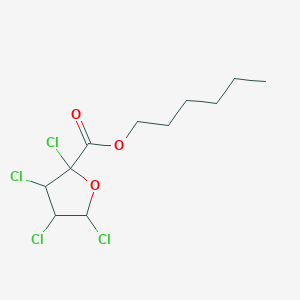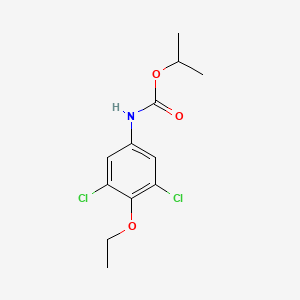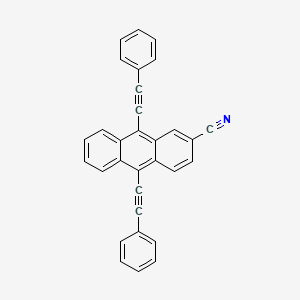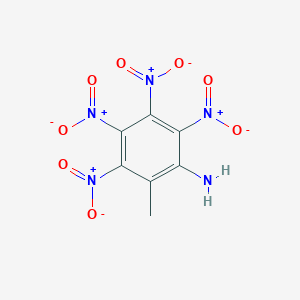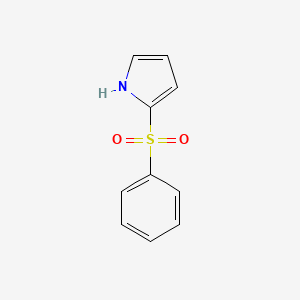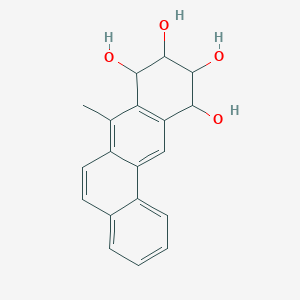
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes a tetraphene core with methyl and hydroxyl substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common method starts with the cyclization of diethyl acetonedicarboxylate and 1,8-bis(bromomethyl)naphthalene to form the eight-membered pericyclized compound. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetraone.
Reduction: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species.
類似化合物との比較
Similar Compounds
8,9,10,11-Tetrahydrotetraphene-8,9,10,11-tetrol: Lacks the methyl group, resulting in different reactivity and properties.
7-Methyl-8,9,10,11-tetrahydrotetraphene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
7,8,9,10-Tetrahydrotetraphene-8,9,10,11-tetrol: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol is unique due to the presence of both methyl and hydroxyl groups, which impart specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
83481-44-1 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC名 |
7-methyl-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14-15(9)17(21)19(23)18(22)16(14)20/h2-8,16-23H,1H3 |
InChIキー |
ZWNGWEXEEUKLLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C(C(C(C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)




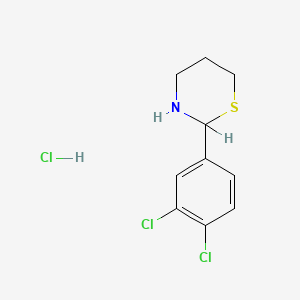
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
